(2S,4R)-2-(Trifluoromethyl)piperidin-4-amine
CAS No.:
VCID: VC18123333
Molecular Formula: C6H11F3N2
Molecular Weight: 168.16 g/mol
* For research use only. Not for human or veterinary use.

Description |
(2S,4R)-2-(Trifluoromethyl)piperidin-4-amine is a stereochemically defined organic compound belonging to the class of substituted piperidines. The compound is characterized by a trifluoromethyl group (-CF₃) attached to the second carbon of the piperidine ring and an amino group (-NH₂) at the fourth carbon. Its stereochemistry is defined as (2S,4R), indicating specific spatial arrangements of substituents around these carbon atoms. This compound holds potential interest in medicinal chemistry due to its fluorinated structure, which often enhances metabolic stability, lipophilicity, and bioavailability in drug molecules. Structural Features
StereochemistryThe compound's stereochemistry is critical for its biological activity:
SynthesisThe synthesis of (2S,4R)-2-(Trifluoromethyl)piperidin-4-amine typically involves:
Role of Fluorine in Drug DesignThe trifluoromethyl group significantly influences pharmacokinetics:
Potential Biological ActivitiesWhile specific data on this compound is unavailable, similar piperidine derivatives are known for:
Analytical CharacterizationTo confirm its structure and purity, standard analytical techniques are employed: Future DirectionsGiven its structural features, (2S,4R)-2-(Trifluoromethyl)piperidin-4-amine could be explored further for:
This article provides an overview based on general principles of organic chemistry and medicinal chemistry related to fluorinated piperidines. For experimental details or specific applications, further research into primary literature sources would be necessary. |
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Product Name | (2S,4R)-2-(Trifluoromethyl)piperidin-4-amine |
Molecular Formula | C6H11F3N2 |
Molecular Weight | 168.16 g/mol |
IUPAC Name | (2S,4R)-2-(trifluoromethyl)piperidin-4-amine |
Standard InChI | InChI=1S/C6H11F3N2/c7-6(8,9)5-3-4(10)1-2-11-5/h4-5,11H,1-3,10H2/t4-,5+/m1/s1 |
Standard InChIKey | PCKHPKOYZRMWHW-UHNVWZDZSA-N |
Isomeric SMILES | C1CN[C@@H](C[C@@H]1N)C(F)(F)F |
Canonical SMILES | C1CNC(CC1N)C(F)(F)F |
PubChem Compound | 82652840 |
Last Modified | Aug 10 2024 |
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